5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine
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Overview
Description
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the chlorination of N4,N4-dimethylpyrimidine-4,6-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of 5-amino-N4,N4-dimethylpyrimidine-4,6-diamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-amino derivatives.
Scientific Research Applications
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atom and dimethyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N4-methylpyrimidine-4,5-diamine
- 2-chloro-5-nitropyrimidine-4,6-diamine
Uniqueness
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity and biological activity. The chlorine atom at the 5th position also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-4-N,4-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRCQKNXXJEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1690551-04-2 |
Source
|
Record name | 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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